[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
Description
[(4-Methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine (CAS Ref: 10-F425620) is a secondary amine featuring a 4-methoxyphenyl group and a 1-methyl-1H-pyrazol-3-ylmethyl moiety. Its molecular formula is C₁₃H₁₇N₃O, with a molecular weight of 231.30 g/mol . This compound is commercially available with a purity of ≥95% and is structurally characterized by:
- A 4-methoxybenzyl group, which contributes electron-donating properties.
- A 1-methylpyrazole ring at the 3-position, influencing steric and electronic interactions.
Pyrazole-containing amines are widely studied for their applications in medicinal chemistry and agrochemicals due to their hydrogen-bonding capabilities and structural versatility .
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[(1-methylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C13H17N3O/c1-16-8-7-12(15-16)10-14-9-11-3-5-13(17-2)6-4-11/h3-8,14H,9-10H2,1-2H3 |
InChI Key |
MMHLVBYZTOUEPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 4-methoxybenzyl chloride with 1-methyl-1H-pyrazole-3-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal agent and its interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of [(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like monoamine oxidase, leading to altered neurotransmitter levels. Additionally, it can interact with cellular receptors and signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Substituent Effects on Activity
- 4-Methoxy vs. In contrast, the 4-chloro analog (CAS 1017388-57-6) exhibits stronger electron-withdrawing effects, which may alter reactivity in nucleophilic substitutions . In herbicidal assays, 4-methoxyphenyl derivatives showed moderate activity against rape (Brassica napus), while chloro-substituted analogs demonstrated higher potency against weeds .
- Pyrazole Position (3 vs.
Linker Modifications :
- Ethyl linkers (e.g., CAS 1006340-53-9) increase molecular flexibility and lipophilicity, which could improve blood-brain barrier penetration in CNS drug candidates .
Biological Activity
The compound [(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a novel chemical entity that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a 4-methoxyphenyl group and a 1-methyl-1H-pyrazol-3-yl moiety, which are known for their diverse biological properties. The molecular formula is with a molecular weight of 201.24 g/mol .
Research indicates that pyrazole derivatives often exhibit various pharmacological effects, including:
- Anticancer Activity : Pyrazole compounds have been shown to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes .
- Antimicrobial Properties : Pyrazole derivatives have demonstrated effectiveness against various microbial strains, suggesting potential use as antimicrobial agents .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits cytokine production | |
| Antimicrobial | Effective against bacterial strains |
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:
-
Anticancer Study : A study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil .
Compound IC50 (µg/mL) Cell Line This compound 193.93 A549 5-Fluorouracil 371.36 A549 - Anti-inflammatory Research : Another study highlighted the anti-inflammatory properties of pyrazole derivatives, showing a reduction in inflammatory markers in vitro .
- Antimicrobial Activity : Research has demonstrated that compounds containing the pyrazole ring exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
